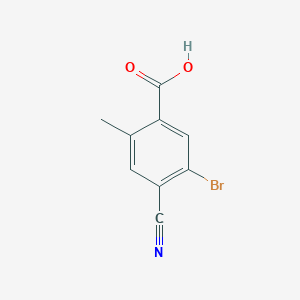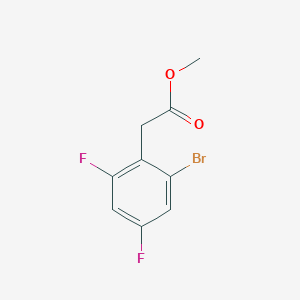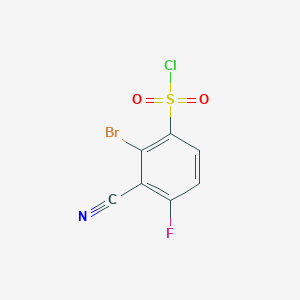![molecular formula C9H11BrN2 B1415562 N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine CAS No. 1935921-75-7](/img/structure/B1415562.png)
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine
説明
Molecular Structure Analysis
The molecular structure of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a bromopyridine ring via a methylene bridge. The molecular weight of this compound is 227.1 g/mol.科学的研究の応用
Cyclopropanamine Compounds and Their Uses
- Application in CNS Diseases: Cyclopropanamine compounds, including N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine, are explored for their role in treating central nervous system (CNS) diseases. These compounds are functionalized inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in DNA packaging and histone regulation. LSD1 inhibitors have potential in treating schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis and Bioactivity
- Herbicidal and Fungicidal Activity: N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas and related compounds, which may include this compound, have been synthesized and shown to possess significant herbicidal and fungicidal activities. This demonstrates their potential application in agriculture (L. Tian et al., 2009).
Chemical Transformations and Catalysis
- Catalytic Applications: The compound has been used in the study of catalytic reactions, such as the cyanation of aromatic halides. This research contributes to the field of synthetic organic chemistry, particularly in developing new methods for functionalizing molecules (Y. Sakakibara et al., 1993).
Pharmaceutical Research
- Drug Development and Synthesis: Various studies have focused on the synthesis and evaluation of cyclopropanamine derivatives for pharmaceutical applications. These include developing novel N-cyclopropyldecahydroacridine-1,8-dione derivatives and cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, highlighting the compound's relevance in drug discovery and development (S. Tu et al., 2005; M. Dappen et al., 2010).
Biochemistry and Enzymology
- Enzyme Interaction Studies: Research has also delved into understanding how cyclopropanamine compounds interact with enzymes, such as horseradish peroxidase. This is crucial for understanding the biochemical pathways and mechanisms in which these compounds participate (C. L. Shaffer et al., 2001).
Safety and Hazards
While specific safety and hazard information for N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
特性
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBVLOMBAZJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



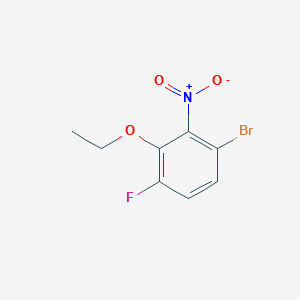
methylamine](/img/structure/B1415480.png)

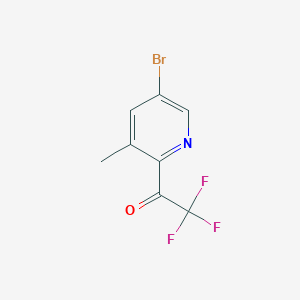
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
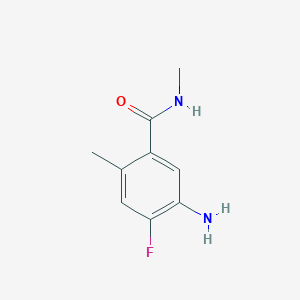
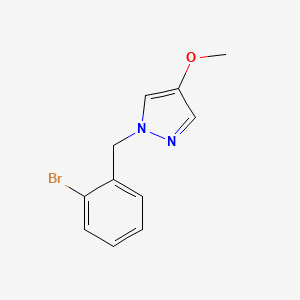
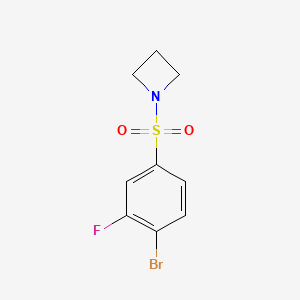
methylamine](/img/structure/B1415495.png)
